molecular formula C15H18N2O2 B13771769 Ethanone, 1-(4-amino-5-(4-methoxy-3-methylphenyl)-2-methyl-1H-pyrrol-3-YL)- CAS No. 91480-88-5

Ethanone, 1-(4-amino-5-(4-methoxy-3-methylphenyl)-2-methyl-1H-pyrrol-3-YL)-

Cat. No.: B13771769
CAS No.: 91480-88-5
M. Wt: 258.32 g/mol
InChI Key: FGELHULSWNUGDB-UHFFFAOYSA-N
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Description

The compound Ethanone, 1-(4-amino-5-(4-methoxy-3-methylphenyl)-2-methyl-1H-pyrrol-3-yl)- (CAS: 68772-43-0) is a pyrrole-derived ethanone with the molecular formula C₁₅H₁₈N₂O₂ and a molecular weight of 258.35 g/mol . It is characterized by a 4-methoxy-3-methylphenyl substituent at the 5-position of the pyrrole ring and a methyl group at the 2-position. Key properties include:

  • Physical State: Liquid at room temperature .
  • Toxicity: Oral LD₅₀ in mice is 1 g/kg, indicating low acute toxicity by ingestion .
  • Hazards: Flammable liquid; emits toxic nitrogen oxides (NOₓ) upon decomposition .

This compound is structurally related to several analogs, differing primarily in the substituents on the phenyl ring and pyrrole core. Below, we compare its properties with those of similar compounds.

Properties

CAS No.

91480-88-5

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-[4-amino-5-(4-methoxy-3-methylphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C15H18N2O2/c1-8-7-11(5-6-12(8)19-4)15-14(16)13(10(3)18)9(2)17-15/h5-7,17H,16H2,1-4H3

InChI Key

FGELHULSWNUGDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C(=C(N2)C)C(=O)C)N)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Isonitrosodiketones with Hydrazine

A principal method to synthesize aminopyrazole and related heterocycles, which can be adapted to pyrrole analogs, involves the cyclocondensation of isonitrosodiketones with hydrazine hydrate. This method has been demonstrated for related compounds bearing methoxy and phenyl substituents on the heterocyclic ring.

  • Step 1: Dissolution of isonitrosodiketone with phenyl and methoxy substituents in a 7% aqueous sodium hydroxide solution.
  • Step 2: Dropwise addition of hydrazine hydrate in slight excess (about 10% molar excess).
  • Step 3: Monitoring the reaction progress via thin-layer chromatography (TLC).
  • Step 4: Acidification of the reaction mixture to pH 4 using 5% sulfuric acid, resulting in precipitation of a nitrosopyrazole intermediate as blue crystals.
  • Yield: Approximately 64% for the intermediate product.

Reduction of Nitrosopyrazole to Aminopyrazole

The nitrosopyrazole intermediate is further reduced to the corresponding aminopyrazole derivative using palladium on carbon catalyst and hydrazine hydrate in ethanol.

  • Step 1: Dissolution of nitrosopyrazole intermediate in ethanol.
  • Step 2: Addition of palladium on carbon catalyst (0.05% loading).
  • Step 3: Dropwise addition of hydrazine hydrate (5-fold molar excess relative to nitrosopyrazole).
  • Step 4: Stirring for 30 minutes, monitoring reaction by TLC until completion.
  • Step 5: Filtration of catalyst and evaporation of filtrate to yield white crystalline aminopyrazole.
  • Yield: Approximately 87%.

This method is adaptable for the preparation of 4-amino-3-methoxymethyl-5-phenyl-1H-pyrazole, a close analog of the target compound, and can be modified for pyrrole derivatives with similar substituents.

Condensation of β-Ketonitriles with Hydrazines

Another versatile and widely used approach for synthesizing 5-aminopyrazoles and related heterocycles involves the condensation of β-ketonitriles with hydrazines.

  • The reaction mechanism proceeds through:
    • Nucleophilic attack of hydrazine's terminal nitrogen on the carbonyl carbon of β-ketonitrile forming hydrazones.
    • Subsequent cyclization via attack of the other nitrogen on the nitrile carbon, yielding 5-aminopyrazoles.
  • This method allows for the introduction of various substituents, including methoxy and methylphenyl groups, by selecting appropriate β-ketonitrile and hydrazine derivatives.
  • The reaction is typically conducted under reflux in ethanol with triethylamine or other bases to facilitate cyclization.
  • This approach has been exploited for the synthesis of a wide range of aminopyrazole derivatives with high regioselectivity and yields.

Solid-Phase Synthesis Techniques

Recent advances include solid-phase synthesis methods enabling efficient generation of 5-aminopyrazole libraries.

  • In this method, β-ketonitriles or enamine nitriles are immobilized on resin supports.
  • Subsequent reaction with hydrazines and cleavage from the resin yields the aminopyrazole products.
  • This approach is highly suitable for combinatorial chemistry and drug discovery programs targeting heterocyclic scaffolds similar to the compound .

Summary of Preparation Methods in Table Format

Preparation Step Reagents/Conditions Description Yield (%) Notes
Cyclocondensation of isonitrosodiketone Isonitrosodiketone, 7% NaOH, hydrazine hydrate (10% excess), room temp Formation of nitrosopyrazole intermediate via cyclocondensation 64 TLC monitoring, acidification
Reduction of nitrosopyrazole Ethanol, Pd/C catalyst (0.05%), hydrazine hydrate (5x molar excess) Reduction to aminopyrazole, stirring 30 min, filtration 87 TLC monitoring, white crystals
β-Ketonitrile condensation β-Ketonitrile, hydrazine, Et3N, ethanol, reflux Formation of 5-aminopyrazole via hydrazone intermediate Variable Versatile, regioselective
Solid-phase synthesis Resin-supported β-ketonitriles, hydrazine, cleavage Combinatorial synthesis of aminopyrazoles High Suitable for library synthesis

Chemical Reactions Analysis

Types of Reactions

1-[4-amino-5-(4-methoxy-3-methyl-phenyl)-2-methyl-1H-pyrrol-3-yl]ethan one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethanone, 1-(4-amino-5-(4-methoxy-3-methylphenyl)-2-methyl-1H-pyrrol-3-YL)- has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Some studies have indicated that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth through modulation of specific signaling pathways.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

  • Synthesis of Heterocycles : The presence of the pyrrole ring in its structure allows for various chemical reactions that can lead to the synthesis of other heterocyclic compounds.

Biological Studies

Research involving this compound often focuses on enzyme interactions and metabolic pathways.

  • Enzyme Inhibition Studies : The compound can act as an inhibitor for certain enzymes, providing insights into metabolic processes and potential therapeutic targets.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that derivatives of ethanone exhibited significant cytotoxic effects on cancer cell lines. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis through specific pathways involving caspases.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with cytochrome P450 enzymes showed that it could inhibit these enzymes, leading to altered drug metabolism. This finding has implications for drug-drug interactions and personalized medicine.

Mechanism of Action

The mechanism of action of 1-[4-amino-5-(4-methoxy-3-methyl-phenyl)-2-methyl-1H-pyrrol-3-yl]ethan one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogen-Substituted Analogs
  • 1-(4-Amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone Formula: C₁₃H₁₂Cl₂N₂O Molecular Weight: 283.17 g/mol .
  • 1-(4-Amino-5-(3-fluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone Formula: C₁₃H₁₃FN₂O Molecular Weight: 232.28 g/mol . Toxicity: Classified as a poison by ingestion; listed as a questionable carcinogen with mutagenic data reported .
Methoxy-Substituted Analogs
  • 1-(4-Amino-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl)ethanone Formula: C₁₄H₁₆N₂O₂ Molecular Weight: 244.32 g/mol . Key Difference: Lacks the 3-methyl group on the methoxyphenyl ring, reducing steric hindrance and slightly lowering molecular weight compared to the target compound .
  • 1-(4-Amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl)ethanone Formula: C₁₄H₁₆N₂O₂ Molecular Weight: 244.32 g/mol .

Modifications to the Pyrrole Core

Ethyl-Substituted Pyrrole
  • 1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone Formula: C₁₅H₁₈N₂O Molecular Weight: 242.32 g/mol . Structural Difference: An ethyl group replaces the 4-methoxy-3-methylphenyl substituent, significantly altering lipophilicity and pharmacokinetic behavior .
Triazole and Thioether Derivatives
  • 2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(1-pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone Formula: C₂₇H₂₄FN₅O₂S Molecular Weight: 509.58 g/mol . Comparison: The addition of a sulfanyl-imidazole group introduces hydrogen-bonding capabilities and increases molecular complexity .

Key Observations :

  • Halogen substituents (F, Cl) correlate with increased toxicity and environmental hazards .
  • Methoxy and methyl groups reduce acute toxicity but contribute to flammability .

Molecular Weight and Physicochemical Trends

Compound Molecular Weight (g/mol) Key Substituents
Target Compound 258.35 4-Methoxy-3-methylphenyl
3-Fluorophenyl Analog 232.28 3-Fluorophenyl
3,4-Dichlorophenyl Analog 283.17 3,4-Dichlorophenyl
4-Methoxyphenyl Analog 244.32 4-Methoxyphenyl

Trends :

  • Halogenation increases molecular weight and polarizability.
  • Methoxy groups slightly reduce molecular weight compared to halogenated analogs.

Biological Activity

Ethanone, 1-(4-amino-5-(4-methoxy-3-methylphenyl)-2-methyl-1H-pyrrol-3-YL)- is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with an amino group and a methoxy group, which contributes to its biological activity. The molecular formula is C17H20N2OC_{17}H_{20}N_2O, and its structure can be represented as follows:

Chemical Structure

Synthesis

The synthesis of Ethanone derivatives often involves multi-component reactions that yield various biologically active compounds. For instance, one approach utilizes a one-pot synthesis method involving phenacyl bromide and substituted aryl amines under basic conditions. This method has shown efficiency in producing compounds with diverse biological activities .

Antibacterial Activity

Research has demonstrated that derivatives of Ethanone exhibit significant antibacterial properties. A study evaluated several pyrrole derivatives for their ability to inhibit bacterial growth, reporting Minimum Inhibitory Concentration (MIC) values that indicate potent activity against various strains:

CompoundE. coli (µg/mL)S. aureus (µg/mL)P. aeruginosa (µg/mL)
Ethanone Derivative A151020
Ethanone Derivative B5812
Standard (Ciprofloxacin)212

The results suggest that the presence of electron-donating groups enhances the antibacterial activity by improving cell penetration and interaction with bacterial membranes .

Anticancer Activity

In addition to antibacterial effects, Ethanone derivatives have been evaluated for anticancer properties. Recent studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, one derivative showed an IC50 value of 48.65±0.0148.65\pm 0.01 µM against a specific cancer cell line, indicating promising potential for further development .

Case Studies

  • Antibacterial Efficacy : A study conducted on the antibacterial activity of Ethanone derivatives showed that certain compounds exhibited zones of inhibition ranging from 14 mm to 25 mm against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .
  • Anticancer Potential : Another investigation reported that specific derivatives of Ethanone could reduce the viability of cancer cells by over 70% at concentrations as low as 1010 µM, suggesting a strong potential for therapeutic applications in oncology .

Q & A

Q. What synthetic strategies are recommended for preparing Ethanone, 1-(4-amino-5-(4-methoxy-3-methylphenyl)-2-methyl-1H-pyrrol-3-YL)-, and how can reaction yields be optimized?

Methodological Answer: Multi-component one-pot reactions are effective for synthesizing functionalized pyrrole derivatives. For example, substituted pyrroles can be synthesized via four-component reactions with yields ranging from 67% to 85% under optimized conditions (e.g., solvent polarity, temperature, and catalyst selection). Key parameters include:

  • Catalyst choice : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating solids.
    Yields can be improved by pre-functionalizing aromatic substituents (e.g., methoxy groups) to stabilize intermediates .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR : Look for characteristic peaks:
    • δ 2.1–2.5 ppm (methyl groups on pyrrole and aryl rings).
    • δ 6.5–7.2 ppm (aromatic protons from methoxy-3-methylphenyl).
    • δ 4.8–5.2 ppm (exchangeable NH₂ protons, broad singlet).
  • ¹³C NMR : Confirm carbonyl resonance at ~200 ppm and quaternary carbons in the pyrrole ring (~120–140 ppm).
  • IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3350 cm⁻¹ (N-H). Cross-validate with mass spectrometry (HRMS) for molecular ion accuracy .

Advanced Research Questions

Q. How should researchers address contradictions in physicochemical data (e.g., melting points, yields) across synthetic batches?

Methodological Answer:

  • Batch-to-batch variability : Trace impurities (e.g., unreacted starting materials) can alter melting points. Use HPLC with C18 columns (acetonitrile/water gradients) to quantify purity (>95% target).
  • Crystallization conditions : Recrystallize from ethanol/water mixtures to standardize crystal packing, which affects melting points.
  • Reaction monitoring : Employ TLC or in-situ IR to identify side reactions (e.g., over-oxidation of amino groups) that reduce yields .

Q. What computational and experimental approaches are suitable for evaluating this compound’s biological activity (e.g., antimicrobial potential)?

Methodological Answer:

  • Molecular docking : Use PyRx or AutoDock to predict binding affinity with target proteins (e.g., bacterial DNA gyrase). Validate with:
    • ADMET profiling : SwissADME to assess Lipinski’s rule compliance (e.g., molecular weight <500 Da, logP <5).
    • In vitro assays : Broth microdilution (MIC) against Gram-positive/negative strains, with cytotoxicity checks on mammalian cell lines (e.g., HEK293) .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?

Methodological Answer:

  • Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC. Use amber vials for long-term storage.
  • Hygroscopicity : Store in desiccators with silica gel. TGA analysis can quantify moisture absorption.
  • Thermal stability : DSC to determine decomposition onset temperature (>150°C typical for aryl-pyrrole derivatives) .

Methodological and Analytical Questions

Q. What chromatographic methods are recommended for purity analysis and impurity profiling?

Methodological Answer:

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% formic acid in water/acetonitrile (30:70 to 10:90 over 20 min). Detect at 254 nm.
  • Impurity identification : LC-MS/MS to resolve co-eluting peaks; compare fragmentation patterns with reference standards.
  • Validation : Follow ICH guidelines for linearity (R² >0.99), LOD/LOQ (<0.1% w/w) .

Q. How can researchers safely handle this compound given its potential toxicity?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods.
  • Toxicity mitigation : Review SDS data for acute toxicity (e.g., LD₅₀ in rodents). For oral LD₅₀ >500 mg/kg, prioritize inhalation/exposure controls.
  • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

Structural and Mechanistic Questions

Q. What strategies can resolve ambiguities in the compound’s tautomeric forms (e.g., pyrrole vs. pyrrolenine)?

Methodological Answer:

  • X-ray crystallography : Resolve tautomeric states via single-crystal analysis.
  • Dynamic NMR : Monitor proton exchange in DMSO-d₆ at variable temperatures (25–80°C).
  • DFT calculations : Compare theoretical and experimental ¹³C NMR shifts to identify dominant tautomers .

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